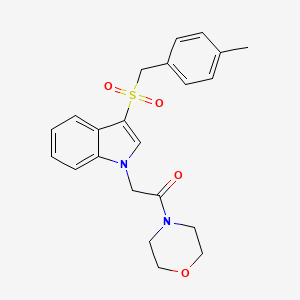

2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

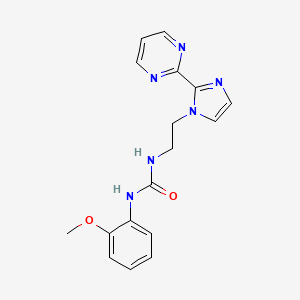

The compound “2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also has a sulfonyl group attached to a methylbenzyl group, which could potentially contribute to its reactivity and biological activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the sulfonyl group is polar, which could affect the compound’s solubility .Applications De Recherche Scientifique

Synthetic Chemistry Applications

Efficient Synthesis Techniques

The fast and efficient KI/H2O2 mediated 2-sulfonylation of indoles and N-methylpyrrole in water demonstrates the utility of sulfonyl compounds in synthetic chemistry. This method highlights the synthesis of 2-sulfonylation products from readily available sulfur sources, offering good to excellent yields in a short time. This technique underscores the importance of sulfonyl compounds in synthesizing complex molecules efficiently (Zhang et al., 2018).

Insertion of Sulfur Dioxide

The study on the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via insertion of sulfur dioxide from anilines, N-arylacrylamides, and DABCO·(SO2)2 highlights another synthetic application. It showcases a one-pot reaction that leads to sulfonated oxindoles in good yields, demonstrating the role of sulfonyl compounds in creating sulfonated derivatives with potential pharmacological activities (Liu, Zheng, & Wu, 2017).

Medicinal Chemistry Applications

Anticancer Activity

A series of novel indole-based sulfonohydrazide derivatives containing the morpholine heterocyclic ring were synthesized and evaluated for their anticancer activity against human breast cancer cells. Among these compounds, a chemotype showed promising inhibition, indicating the potential of sulfonyl compounds in developing selective anticancer treatments (Gaur et al., 2022).

Inhibitors of Carbonic Anhydrases

The development of aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII showcases the therapeutic potential of sulfonyl compounds. These inhibitors exhibited nanomolar inhibitory concentration values, demonstrating their efficacy in modulating enzymatic activities critical for various physiological processes (Supuran et al., 2013).

Material Science Applications

Heterocyclic Compound Synthesis

The design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents illustrate the application of sulfonyl compounds in materials science. These compounds displayed good to moderate antimicrobial activity, highlighting their potential use in developing new antimicrobial materials (Sahin et al., 2012).

Mécanisme D'action

Mode of Action

Without specific information, it’s hard to determine the exact mode of action. The sulfonyl group in the compound could potentially act as an electrophile, reacting with nucleophilic sites on its target .

Pharmacokinetics

The presence of the morpholino group might enhance its water solubility, potentially affecting its absorption and distribution .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, the compound’s reactivity might be influenced by the pH of its environment, as this could affect the protonation state of the indole and morpholino moieties .

Orientations Futures

Propriétés

IUPAC Name |

2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S/c1-17-6-8-18(9-7-17)16-29(26,27)21-14-24(20-5-3-2-4-19(20)21)15-22(25)23-10-12-28-13-11-23/h2-9,14H,10-13,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQGEZKICMRWHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)propanoic acid](/img/structure/B2967282.png)

![1-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2967290.png)

![N-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2967291.png)

![Tert-butyl N-[3-(methylamino)butyl]carbamate](/img/structure/B2967293.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2967294.png)

![2,4-Dimethyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2967296.png)

![3-oxo-N-phenethyl-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967299.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methoxy-2-methylphenyl)methanone](/img/structure/B2967302.png)